molecular formula C16H28N2O2 B6056933 2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide

2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide

Cat. No. B6056933
M. Wt: 280.41 g/mol
InChI Key: DISACLKUQROZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of hydrazide derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide is not fully understood. However, studies have shown that the compound may exert its effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, the compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and viruses, and modulate the activity of certain enzymes and proteins. The compound has also been shown to have low toxicity in vitro, making it a promising candidate for further studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide is its low toxicity in vitro. This makes it a promising candidate for further studies, as it may have fewer side effects compared to other compounds. However, one limitation of the compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide. One possible direction is to investigate the compound's potential as a diagnostic tool for various diseases. Another direction is to study the compound's mechanism of action in more detail, in order to better understand how it exerts its effects. Additionally, the compound could be studied further for its potential applications in drug development, as it has shown promising results as an anticancer, antifungal, and antiviral agent.

Synthesis Methods

The synthesis of 2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide involves the reaction of 2-butylcyclopropanecarboxylic acid with hydrazine hydrate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a potential anticancer agent, antifungal agent, and antiviral agent. The compound has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

2-butyl-N'-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-3-5-7-11-9-13(11)15(19)17-18-16(20)14-10-12(14)8-6-4-2/h11-14H,3-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISACLKUQROZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC1C(=O)NNC(=O)C2CC2CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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